molecular formula C5H7N3O B070706 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone CAS No. 194209-18-2

1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone

Cat. No. B070706
M. Wt: 125.13 g/mol
InChI Key: OUEAKYQSJVMRDM-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone is a compound that is part of the 1,2,3-triazole class, recognized for their presence in various bioactive molecules and their applications in chemistry.

Synthesis Analysis

  • The synthesis of related 1,2,3-triazole derivatives often involves cycloaddition reactions or reactions with chloroacetyl ferrocene (Liu et al., 2010).
  • Substitutions and modifications in the triazole ring are common in synthesis to generate diverse derivatives (Pokhodylo et al., 2009).

Molecular Structure Analysis

  • X-ray crystallography is often used to determine the structure of triazole derivatives, providing insights into their molecular geometry and bonding (Inkaya et al., 2013).
  • Studies often include density functional theory (DFT) to optimize molecular geometry and analyze vibrational frequencies (Ataol & Ekici, 2014).

Chemical Reactions and Properties

  • Triazole compounds can undergo various chemical reactions, leading to a range of derivatives with diverse properties (Holla et al., 2005).
  • The reactivity of the triazole ring is often exploited in synthesizing compounds with potential biological activities (Rashdan et al., 2021).

Physical Properties Analysis

  • The physical properties of triazole derivatives are characterized using techniques like IR, NMR, and mass spectrometry (Ji et al., 2017).
  • Properties such as thermal stability and crystalline structure are important for understanding the behavior of these compounds (Govindhan et al., 2017).

Chemical Properties Analysis

  • Triazole derivatives exhibit a range of chemical properties, influenced by their molecular structure and substituents (Jawad et al., 2020).
  • These properties are often studied in relation to potential applications in areas like corrosion inhibition and pharmaceuticals (Dong et al., 2012).

Scientific Research Applications

  • Corrosion Inhibition : A study by Jawad et al. (2020) synthesized 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone (MPTE) and found it to be an effective corrosion inhibitor for mild steel in hydrochloric acid environments. The study highlighted the use of nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy for characterization and scanning electron microscopy (SEM) for analyzing the surface morphology of mild steel after corrosion inhibition. The inhibition efficiency reached 95.10% at specific concentrations, showcasing the potential of this compound in corrosion protection (Jawad et al., 2020).

  • Chemical Synthesis and Transformations : Pokhodylo et al. (2009) focused on the synthesis and transformation of derivatives of 1,2,3-triazole, such as 1-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)ethanones. The study involved the cycloaddition of arylazides to acetylacetone and explored various reactions and transformations of these compounds, suggesting their versatility in chemical synthesis (Pokhodylo et al., 2009).

  • Antimicrobial Activity : Holla et al. (2005) synthesized two substituted 1,2,3-triazoles and evaluated their antimicrobial activity. The study highlighted the potential of these compounds in the development of new antimicrobial agents, supported by various spectroscopic characterizations (Holla et al., 2005).

  • Antiviral Activity Against COVID-19 : Rashdan et al. (2021) conducted a study on 1-(5-Methyl-1-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazol-4-yl)ethan-1-one and its derivatives for potential antiviral activity against COVID-19. The study used a structure-guided virtual screening approach to identify their effectiveness in inhibiting the main coronavirus protease, suggesting their potential in COVID-19 treatment (Rashdan et al., 2021).

  • Drug Discovery Building Blocks : Pokhodylo et al. (2021) discussed the synthesis of fully substituted (1H-1,2,3-triazol-4-yl)acetic acids from (1H-1,2,3-triazol-4-yl)ethanones, highlighting their potential as building blocks in drug discovery. The study compared practical methods of homologization and the Willgerodt-Kindler reaction, emphasizing the importance of these compounds in medicinal chemistry (Pokhodylo et al., 2021).

Future Directions

The future directions for 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone and its analogs could be in the development of new classes of antimicrobial agents . The increase in antibiotic resistance has encouraged researchers to search for new compounds, which are active against acute as well as chronic forms of diseases . Therefore, these compounds could serve as good lead compounds for further optimization and development of a newer antitubercular candidate .

properties

IUPAC Name

1-(3-methyltriazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-4(9)5-3-6-7-8(5)2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUEAKYQSJVMRDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=NN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NT Jacob - 2018 - search.proquest.com
Study in the field of immunology has been accelerate through developments in techniques in the burgeoning field of chemical biology. This work details excursions in the marriage of …
Number of citations: 0 search.proquest.com

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